
ethynyl(triphenyl)phosphanium;gold
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethynyl(triphenyl)phosphanium;gold is an organophosphorus compound that features a gold atom coordinated to a phosphine ligand
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethynyl(triphenyl)phosphanium;gold typically involves the reaction of triphenylphosphine with a gold precursor. One common method is the reaction of triphenylphosphine with gold chloride in the presence of a base, such as sodium ethoxide, to form the desired compound. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the stability of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The scalability of the synthesis is crucial for its application in various industries .
Análisis De Reacciones Químicas
Types of Reactions
Ethynyl(triphenyl)phosphanium;gold undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form gold(III) complexes.
Reduction: Reduction reactions can revert gold(III) complexes back to gold(I) states.
Substitution: Ligand substitution reactions are common, where the triphenylphosphine ligand can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include halogens and peroxides.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange reactions typically involve the use of other phosphines or nitrogen-based ligands under mild conditions.
Major Products Formed
The major products formed from these reactions include various gold complexes with different oxidation states and ligand environments. These products are often characterized by their unique spectroscopic and structural properties .
Aplicaciones Científicas De Investigación
Ethynyl(triphenyl)phosphanium;gold has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of gold-based drugs for treating diseases such as cancer.
Mecanismo De Acción
The mechanism by which ethynyl(triphenyl)phosphanium;gold exerts its effects involves the coordination of the gold atom to various substrates. The gold atom acts as a Lewis acid, facilitating the activation of substrates and promoting various chemical transformations. The molecular targets and pathways involved depend on the specific application, but generally involve interactions with electron-rich sites on the substrates .
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine gold chloride: Similar in structure but lacks the ethynyl group.
Triphenylphosphine gold bromide: Another similar compound with a different halide ligand.
Triphenylphosphine gold iodide: Similar but with an iodide ligand instead of chloride or bromide.
Uniqueness
Ethynyl(triphenyl)phosphanium;gold is unique due to the presence of the ethynyl group, which imparts distinct electronic and steric properties. This uniqueness makes it particularly useful in catalysis and materials science, where these properties can be leveraged to achieve specific outcomes .
Propiedades
Número CAS |
91071-10-2 |
|---|---|
Fórmula molecular |
C20H16AuP+ |
Peso molecular |
484.3 g/mol |
Nombre IUPAC |
ethynyl(triphenyl)phosphanium;gold |
InChI |
InChI=1S/C20H16P.Au/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;/h1,3-17H;/q+1; |
Clave InChI |
QRYLAOLLEFLFTM-UHFFFAOYSA-N |
SMILES canónico |
C#C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Au] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



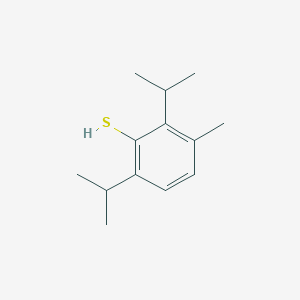
![2-(4-{4-[(2H-1,3-Benzodioxol-5-yl)oxy]butyl}piperazin-1-yl)pyrazine](/img/structure/B14348301.png)
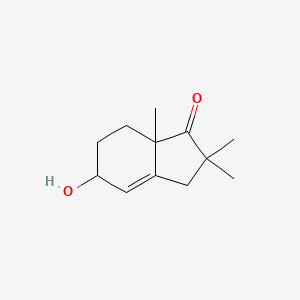
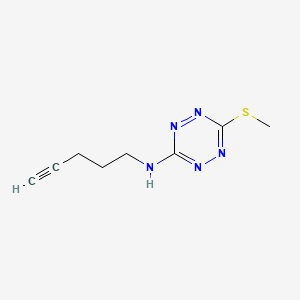
![Ethyl 2-methyl-4-[(4-nitrophenyl)methoxy]butanoate](/img/structure/B14348321.png)

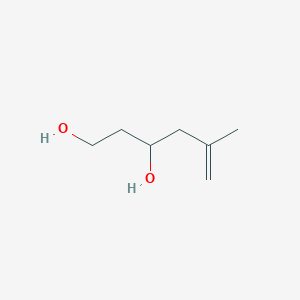
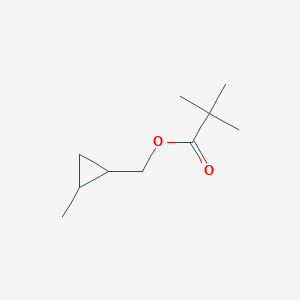
![1-[(Pentadecafluoroheptyl)oxy]octane](/img/structure/B14348344.png)
![N-[4-(3-Chloro-2-methylpropanoyl)phenyl]acetamide](/img/structure/B14348357.png)
![N''-[6-Phenyl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazin-2-yl]guanidine](/img/structure/B14348370.png)
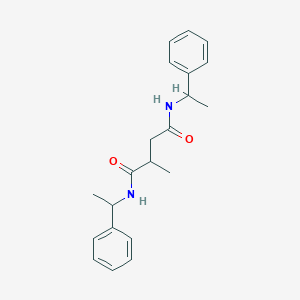
![4H-Indeno[2,1-D][1,2,3]thiadiazol-4-one](/img/structure/B14348383.png)
